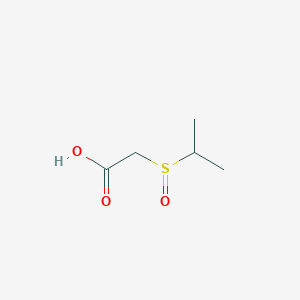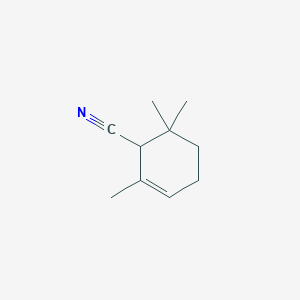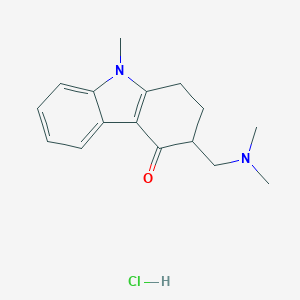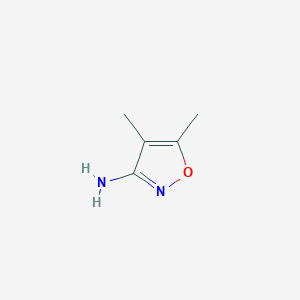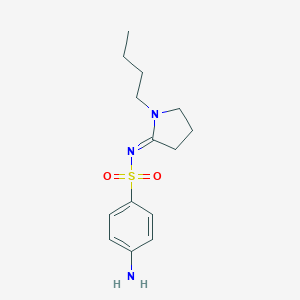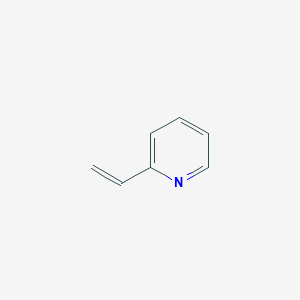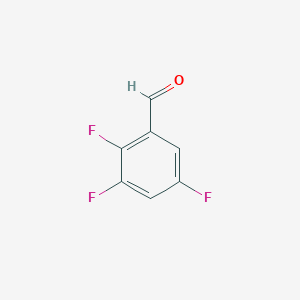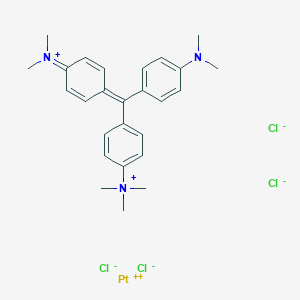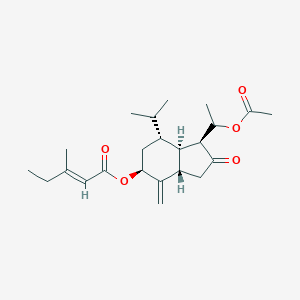
Farfaratin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farfaratin is a natural flavonoid compound found in various plants, including the Persian shallot (Allium stipitatum). It has attracted significant attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of farfaratin is not fully understood. However, it has been suggested that farfaratin exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. Farfaratin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMP-9.
Biochemische Und Physiologische Effekte
Farfaratin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. Farfaratin has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using farfaratin in lab experiments include its natural origin, low toxicity, and broad therapeutic potential. However, the limitations of using farfaratin in lab experiments include its low solubility in water and limited availability.
Zukünftige Richtungen
Future research on farfaratin should focus on its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. Further studies are needed to elucidate the mechanism of action of farfaratin and its potential interactions with other drugs. The development of novel delivery systems for farfaratin may also enhance its therapeutic potential.
Synthesemethoden
Farfaratin can be extracted from the bulbs of the Persian shallot using various methods, including Soxhlet extraction, maceration, and ultrasonic-assisted extraction. The extracted compound can be purified using column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
Farfaratin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, farfaratin has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. In inflammation, farfaratin has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In cardiovascular disorders, farfaratin has been shown to have vasodilatory effects and reduce blood pressure.
Eigenschaften
CAS-Nummer |
126453-63-2 |
|---|---|
Produktname |
Farfaratin |
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[(1S,3aS,5S,7R,7aR)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15?,17-,18-,20+,22+,23-/m1/s1 |
InChI-Schlüssel |
CFUPNMDNSQIWBB-MTLBRCJSSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)O[C@H]1C[C@@H]([C@@H]2[C@@H](C1=C)CC(=O)[C@@H]2C(C)OC(=O)C)C(C)C)/C |
SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Kanonische SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Synonyme |
farfaratin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



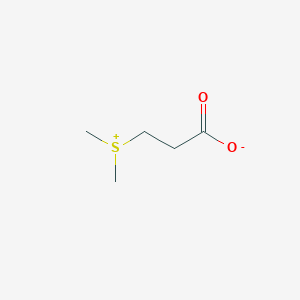
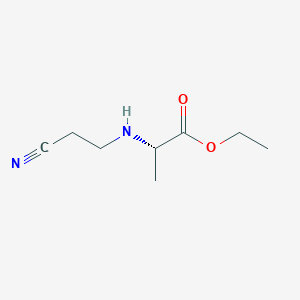
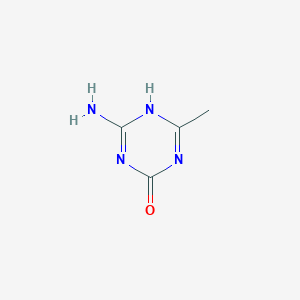
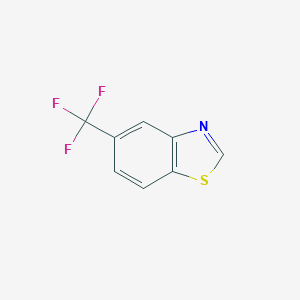
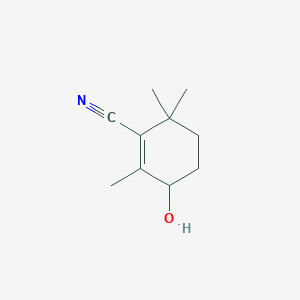
![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
